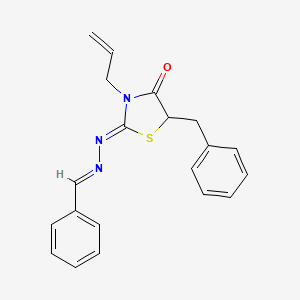

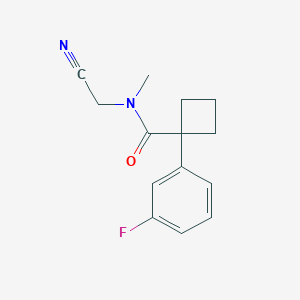

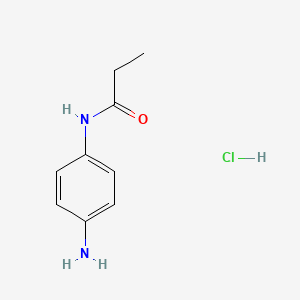

(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one, which is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry . Thiazolidin-4-one derivatives have been the subject of extensive research and current scientific literature reveals that these compounds have shown significant anticancer activities .

Synthesis Analysis

Thiazolidin-4-one derivatives have been synthesized using various synthetic strategies . Most recently, various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . In this review, the authors highlight the various synthetic, green, and nanomaterial-based synthesis routes of thiazolidin-4-ones .Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives is susceptible to modification in Positions 2, 3, and 5 . Such modifications capacitate the search for new compounds with desired activity .Chemical Reactions Analysis

Thiazolidin-4-one derivatives show a wide range of biological activities, such as: antidiabetic, antioxidant, antitubercular, antimicrobial, anticonvulsant, anticancer, antiprotozoal, and anti-inflammatory activities .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives are influenced by the presence of sulfur in the heterocyclic ring, which enhances their pharmacological properties .Scientific Research Applications

Chemical Reactions and Synthesis

Compound Reactions : The compound (Z)-3-allyl-5-benzyl-2-((E)-benzylidenehydrazono)thiazolidin-4-one participates in various chemical reactions. For instance, 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines react with nitrile oxides to afford Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. These reactions are important for the synthesis of structurally diverse compounds (Kandeel & Youssef, 2001).

Synthesis of Enaminones and Azolopyrimidines : The compound serves as a key intermediate in the synthesis of novel enaminones, azolopyrimidines, and 2-arylimino-5-arylidene-4-thiazolidinones. This showcases its versatility in the synthesis of heterocyclic compounds (Behbehani & Ibrahim, 2012).

Biological Activities

Antimicrobial Properties : Some derivatives of this compound demonstrate antimicrobial activity. For example, compounds synthesized using this compound have shown activity against bacteria like Staphylococcus aureus, indicating its potential use in developing new antimicrobial agents (Labouta et al., 1987).

Anticancer Evaluation : Thiazacridine derivatives, which can be derived from the compound, have shown selective cytotoxicity to hematopoietic neoplastic cells, making it a candidate for further studies in cancer therapy (de Melo Rêgo et al., 2017).

Antifibrotic and Anticancer Action : Amino(imino)thiazolidinone derivatives, related to this compound, have been studied for their antifibrotic and anticancer activities. Some derivatives have shown promising antifibrotic potential, comparable to known drugs like Pirfenidone, without scavenging superoxide radicals (Kaminskyy et al., 2016).

Crystal Structure and Computational Studies

- Crystal Structure Analysis : The crystal structure of derivatives of this compound has been characterized, providing insights into the molecular conformation and interactions. Such studies are crucial for understanding the chemical and biological properties of these compounds (Khelloul et al., 2016).

Mechanism of Action

Target of Action

Thiazolidin-4-one derivatives have been reported to exhibit diverse therapeutic and pharmaceutical activity . They have been found to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

Thiazolidin-4-one derivatives have been found to inhibit various enzymes and cell lines . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidin-4-one derivatives have been found to have significant anticancer activities, suggesting that they may affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Thiazolidin-4-one derivatives have been synthesized using various synthetic approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Thiazolidin-4-one derivatives have been found to exhibit significant anticancer activities , suggesting that they may induce cell death in cancer cells or inhibit their proliferation.

Action Environment

The synthesis of thiazolidin-4-one derivatives has been carried out using various agents to improve their yield, purity, selectivity, and pharmacokinetic activity .

Future Directions

The future directions in the research of thiazolidin-4-one derivatives include the development of innovative anticancer agents . The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

properties

IUPAC Name |

(2Z)-5-benzyl-2-[(E)-benzylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c1-2-13-23-19(24)18(14-16-9-5-3-6-10-16)25-20(23)22-21-15-17-11-7-4-8-12-17/h2-12,15,18H,1,13-14H2/b21-15+,22-20- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUVPRONXAAGKY-VHCHDEHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=NN=CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN\1C(=O)C(S/C1=N\N=C\C2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2378786.png)

![1-(4-chlorobenzyl)-3'-[3-(trifluoromethyl)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2378788.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2378791.png)

![2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2378794.png)

![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)